REACTION_CXSMILES
|
[S:1]1(=[O:7])(=[O:6])[CH2:5][CH2:4][CH:3]=[CH:2]1.[NH2:8][CH2:9][CH2:10][NH2:11]>C(O)C>[O:6]=[S:1]1(=[O:7])[CH2:5][CH2:4][CH:3]([NH:8][CH2:9][CH2:10][NH:11][CH:3]2[CH2:4][CH2:5][S:1](=[O:7])(=[O:6])[CH2:2]2)[CH2:2]1
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Name
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|
Quantity
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1 mol
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Type
|
reactant
|
Smiles
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S1(C=CCC1)(=O)=O
|
Name
|
|
Quantity
|
0.5 mol
|
Type
|
reactant
|
Smiles
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NCCN
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Name
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|
Quantity
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0 (± 1) mol
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Type
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solvent
|
Smiles
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C(C)O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
round bottom flask equipped with condenser
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Type
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ADDITION
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Details
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thermometer and a stirrer were introduced 118 g
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Type
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TEMPERATURE
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Details
|
The reaction mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux (80°-85°C) for 4 hours
|
Duration
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4 h
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Type
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CUSTOM
|
Details
|
The solvent was then removed under a reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
O=S1(CC(CC1)NCCNC1CS(CC1)(=O)=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |